An In-Depth Technical Guide to D-Fructose-1-(R)-d: Structure, Properties, and Applications in Metabolic Research
An In-Depth Technical Guide to D-Fructose-1-(R)-d: Structure, Properties, and Applications in Metabolic Research
This guide provides a comprehensive technical overview of D-Fructose-1-(R)-d, a deuterated isotopologue of D-fructose, designed for researchers, scientists, and professionals in drug development. We will delve into its unique chemical structure, physicochemical properties, and its pivotal role as a metabolic tracer. This document emphasizes the causality behind experimental design and provides actionable protocols to empower your research endeavors.
Introduction: The Significance of Isotopic Labeling in Fructose Metabolism
D-fructose, a simple ketonic monosaccharide, is a central player in energy metabolism.[1] Unlike glucose, its metabolism is primarily initiated in the liver via the fructolysis pathway, which bypasses key regulatory steps of glycolysis.[2] This distinct metabolic fate has significant implications for health and disease, linking high fructose consumption to metabolic disorders such as nonalcoholic fatty liver disease (NAFLD) and insulin resistance.[3][4]
To unravel the complexities of these pathways, stable isotope labeling has become an indispensable tool.[5] By replacing a specific hydrogen atom with its heavier, non-radioactive isotope, deuterium (²H or D), we can create a tracer molecule that is chemically almost identical to its natural counterpart but distinguishable by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. D-Fructose-1-(R)-d, with its specific deuterium label at the C1 position, offers a unique window into the initial steps of fructose phosphorylation and its subsequent entry into the glycolytic and gluconeogenic pathways.
Chemical Structure and Physicochemical Properties
The introduction of a deuterium atom at the C1 position induces minimal changes in the overall physicochemical properties of the molecule compared to its unlabeled form, but provides a distinct mass signature for tracing studies.
Chemical Structure
D-Fructose-1-(R)-d specifies the stereochemistry of the deuterium atom at the C1 position. In its open-chain (keto) form, the C1 carbon is prochiral. The "(R)" designation defines the specific spatial arrangement of the deuterium and hydrogen atoms.
Like its unlabeled counterpart, D-Fructose-1-(R)-d exists in solution as an equilibrium mixture of several tautomers: the open-chain keto form and the cyclic furanose and pyranose forms. The β-pyranose form is generally the most abundant in aqueous solutions.[1][6]
Caption: Tautomeric forms of D-Fructose-1-(R)-d in solution.
Note: As specific validated images for the deuterated compound are unavailable, placeholder images are used in the DOT script. The diagram illustrates the equilibrium between the open-chain and major cyclic forms.
Physicochemical Data
The properties of D-Fructose-1-(R)-d are nearly identical to those of unlabeled D-fructose, with the primary difference being a slight increase in molecular weight.
| Property | Value | Source |
| IUPAC Name | (3S,4R,5R)-1-deuterio-1,3,4,5,6-pentahydroxyhexan-2-one (open-chain) | Inferred |
| Molecular Formula | C₆H₁₁DO₆ | Pharmaffiliates |
| Molecular Weight | 181.17 g/mol | Pharmaffiliates |
| Unlabeled MW | 180.16 g/mol | [7] |
| Appearance | White crystalline solid | [1] |
| Melting Point | Approx. 103 °C (with decomposition) | [1] |
| Solubility | Highly soluble in water | [1] |
| Storage | 2-8°C, Refrigerator, protect from moisture | Pharmaffiliates |
Synthesis of D-Fructose-1-(R)-d: A Proposed Protocol
The causality behind this proposed route is as follows:
-
Starting Material: D-glucosamine provides the correct stereochemistry at carbons C3, C4, and C5.
-
Conversion to Ketose: A key step is the conversion of the aldose-amine precursor to a ketose.
-
Stereoselective Reduction: The critical step is the stereoselective introduction of deuterium. This is achieved by reducing a carbonyl precursor with a deuterated reducing agent known for its stereocontrol, such as (R)-(+)-Alpine-Borane-d.
Caption: High-level workflow for the proposed synthesis of D-Fructose-1-(R)-d.
Detailed Proposed Synthesis Steps:
This protocol is adapted from the synthesis of 1-deoxy-D-fructose.[8]
-
Preparation of D-arabino-Hexos-2-ulose (D-Glucosone): This key intermediate can be synthesized from D-glucosamine via oxidative deamination or from D-glucose via enzymatic oxidation.[9]
-
Protection of Hydroxyl Groups (Optional but Recommended): To prevent side reactions, the hydroxyl groups at C3, C4, C5, and C6 of D-glucosone are protected using standard methods, for example, by forming acetonides or benzyl ethers.
-
Stereoselective Reductive Deuteration: The protected D-glucosone, which has a ketone at the C2 position and an aldehyde at C1, is selectively reduced. To achieve the (R) configuration at C1, a stereoselective deuteride-donating agent is required.
-
Rationale: The choice of reducing agent is critical for stereocontrol. Agents like (R)-(+)-Alpine-Borane-d have been successfully used for the stereoselective reduction of aldehydes to produce deuterated alcohols with high enantiomeric excess.[10]
-
Procedure: The protected D-glucosone is dissolved in an anhydrous solvent (e.g., THF) under an inert atmosphere (Argon). The solution is cooled (e.g., to -78 °C), and a stoichiometric amount of (R)-(+)-Alpine-Borane-d is added slowly. The reaction is stirred for several hours and monitored by TLC for the disappearance of the starting material.
-
-
Deprotection: Following the reduction, the protecting groups are removed under appropriate conditions (e.g., acid hydrolysis for acetonides, hydrogenolysis for benzyl ethers) to yield the final product, D-Fructose-1-(R)-d.
-
Purification: The final compound is purified using column chromatography (e.g., silica gel) or recrystallization to yield the pure product.
Self-Validation: Each step of this proposed synthesis must be validated. The identity and purity of intermediates and the final product should be confirmed by NMR spectroscopy, mass spectrometry, and measurement of optical rotation. The stereochemical outcome of the reduction step is the most critical and must be confirmed by detailed 2D NMR analysis (e.g., NOESY).
Applications in Metabolic Research and Drug Development
The primary application of D-Fructose-1-(R)-d is as a tracer for metabolic flux analysis. The deuterium label at C1 allows for precise tracking of the fructose molecule as it enters metabolic pathways.
Tracing Fructolysis and Glycolysis
Fructose is first phosphorylated by fructokinase to form fructose-1-phosphate (F1P). Aldolase B then cleaves F1P into two triose phosphates: dihydroxyacetone phosphate (DHAP) and glyceraldehyde. The label on C1 of fructose is transferred to the C3 position of glyceraldehyde.
Caption: Tracing the deuterium from D-Fructose-1-(R)-d into triose phosphates.
By monitoring the appearance of deuterium in downstream metabolites such as lactate, glucose (via gluconeogenesis), or glycogen, researchers can quantify the flux through these pathways. This is particularly valuable for:
-
Understanding Disease Pathophysiology: Quantifying how fructose metabolism is altered in conditions like diabetes, obesity, and liver cancer.[3][11]
-
Drug Efficacy Studies: Assessing how a therapeutic agent modulates fructose metabolism.
-
Non-invasive Imaging: Techniques like Deuterium Metabolic Imaging (DMI) can use deuterated fructose to map metabolic activity in vivo, offering a powerful diagnostic tool without ionizing radiation.[2][5]
Experimental Protocols: A Practical Guide
The following protocols are adapted from established methods using other deuterated sugars and represent best practices for working with D-Fructose-1-(R)-d.[2][3]
Protocol: In Vitro Metabolic Flux Analysis using NMR
Objective: To monitor the metabolism of D-Fructose-1-(R)-d in a cell culture model (e.g., HepG2 liver cells) by tracking the appearance of deuterated metabolites.
Methodology:
-
Cell Culture: Plate HepG2 cells and grow to ~80% confluence in standard medium.
-
Isotope Labeling: Replace the standard medium with a glucose-free medium containing a known concentration of D-Fructose-1-(R)-d (e.g., 10 mM).
-
Time Course: Incubate the cells for various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Sample Collection: At each time point, collect an aliquot of the cell culture medium (for extracellular metabolites) and quench the metabolism of the cells on the plate with cold methanol to extract intracellular metabolites.
-
NMR Sample Preparation: Lyophilize the extracts and reconstitute in a known volume of D₂O containing a concentration standard (e.g., DSS or TSP).
-
NMR Data Acquisition:
-
Acquire high-resolution ¹H and/or ²H NMR spectra.
-
Rationale for ²H NMR: Direct detection of the deuterium signal provides a clean background but has low sensitivity. Signal averaging over a longer period is required.
-
Rationale for ¹H NMR: Indirect detection is more sensitive. The incorporation of deuterium at C1 will cause the disappearance of the corresponding H1 proton signals and a change in the splitting pattern of the remaining H1' proton, which can be quantified.[6]
-
-
Data Analysis: Integrate the signals of the parent compound and its deuterated metabolites. Quantify the concentrations relative to the internal standard to determine the rates of consumption and production.
Protocol: In Vivo Deuterium Metabolic Imaging (DMI)
Objective: To non-invasively map the uptake and metabolism of D-Fructose-1-(R)-d in the liver of a mouse model.
Methodology:
-
Animal Preparation: Anesthetize the mouse and position it within the MRI scanner. Acquire anatomical ¹H reference images.
-
Tracer Administration: Administer a bolus of D-Fructose-1-(R)-d (dissolved in saline) via tail vein injection.[3]
-
Dynamic DMI Acquisition: Immediately begin acquiring dynamic 3D ²H MRSI (Magnetic Resonance Spectroscopic Imaging) data over the liver region for a set period (e.g., 60-90 minutes).[2]
-
Causality: The DMI sequence is designed to detect the low-concentration deuterium signal. The rapid, dynamic acquisition allows for the creation of time-activity curves, capturing the kinetics of uptake and conversion.
-
-
Data Processing: Process the raw spectroscopic data to generate metabolic maps showing the spatial distribution and concentration of D-Fructose-1-(R)-d and its major metabolic product, deuterated water (HDO), over time.
-
Kinetic Modeling: Fit the time-activity curves from the region of interest (the liver) to a kinetic model to calculate rates of fructose uptake and its conversion to other metabolites (represented by the production rate of HDO).
Expected Analytical Data and Characterization
Proper characterization is essential to confirm the identity and purity of D-Fructose-1-(R)-d.
-
¹H NMR: Compared to unlabeled D-fructose, the spectrum of D-Fructose-1-(R)-d in D₂O will show the disappearance of one of the two C1 proton signals. The remaining C1 proton signal will simplify from a doublet of doublets (or complex multiplet) to a doublet (due to coupling with the C1 deuterium).[6][12]
-
¹³C NMR: The C1 carbon signal will show a characteristic triplet splitting pattern due to one-bond coupling with the deuterium atom (I=1). A slight isotopic shift (a small upfield shift) is also expected.
-
Mass Spectrometry: The molecular ion peak will be observed at M+1 compared to unlabeled fructose. For example, in ESI-MS, the [M+H]⁺ ion would be expected at m/z 182.17, while the unlabeled compound would be at m/z 181.16. Fragmentation patterns can help confirm the position of the label.[13][14]
Conclusion and Future Outlook
D-Fructose-1-(R)-d is a powerful, specialized tool for the precise investigation of fructose metabolism. Its site-specific, stereochemically defined label allows for unambiguous tracking of the C1 carbon through the initial, critical steps of fructolysis. While its synthesis requires careful stereocontrol, the insights it can provide into the mechanisms of metabolic diseases and the action of novel therapeutics are invaluable. As non-invasive techniques like Deuterium Metabolic Imaging continue to advance, the demand for such precisely labeled substrates will undoubtedly grow, opening new frontiers in our understanding of metabolic regulation in health and disease.
References
-
Shrestha, L., et al. (2015). Observation of the keto tautomer of D-fructose in D2O using 1H NMR spectroscopy. Carbohydrate Research, 409, 26-33. Available from: [Link]
- US20150353978A1 - Method for producing fructose - Google Patents. (2015).
-
Goux, W. J. (1990). Two-dimensional NMR spectral study of the tautomeric equilibria of D-fructose and related compounds. Magnetic Resonance in Chemistry, 28(1), 48-56. Available from: [Link]
-
Hendriks, T., et al. (2023). Glucose versus fructose metabolism in the liver measured with deuterium metabolic imaging. Frontiers in Physiology, 14, 1205018. Available from: [Link]
-
Sun, S. Z., & Empie, M. W. (2012). Fructose metabolism in humans – what isotopic tracer studies tell us. Nutrition & Metabolism, 9(1), 89. Available from: [Link]
-
D-Fructose | C6H12O6 | CID 2723872 - PubChem. Available from: [Link]
-
bmse000010 D-(-)-Fructose at BMRB. Available from: [Link]
-
Lu, Z., et al. (2023). [6,6′-2H2] fructose as a deuterium metabolic imaging probe in liver cancer. NMR in Biomedicine, 36(10), e4950. Available from: [Link]
-
Sun, S. Z., & Empie, M. W. (2012). Fructose metabolism in humans-what isotopic tracer studies tell us. Nutrition & Metabolism, 9, 89. Available from: [Link]
-
Hendriks, T., et al. (2022). Glucose versus fructose metabolism in the liver measured with deuterium metabolic imaging. ISMRM Annual Meeting & Exhibition. Available from: [Link]
-
Moreno-Vargas, A. J., et al. (2003). Carbohydrate-Derived Spiroketals. Stereoselective Synthesis of Di-d-fructose Dianhydrides by Boron Trifluoride Promoted Glycosylation−Spiroketalization of Acetal Precursors. The Journal of Organic Chemistry, 68(23), 8923-8933. Available from: [Link]
-
Shuhendler, A., et al. (2024). Novel PET tracer maps fructose metabolism to identify cardiac and neural disorders. EurekAlert!. Available from: [Link]
-
Yuan, M., et al. (2019). Metabolomics and isotope tracing. PMC. Available from: [Link]
-
Persky, R., & Albeck, A. (2000). Synthesis of Selectively Labeled d-Fructose and d-Fructose Phosphate Analogues Locked in the Cyclic Furanose Form. The Journal of Organic Chemistry, 65(19), 5959-5966. Available from: [Link]
-
Replica Mass Spectra of Fructose (1MEOX) (5TMS) MP - the Golm Metabolome Database. Available from: [Link]
-
d-Glucose and d-mannose-based metabolic probes. Part 3: Synthesis of specifically... - PMC. Available from: [Link]
-
Andersen, S. M., et al. (2000). 1,5-Anhydro-D-Fructose: Stereoselective Conversions to 1,5-Anhydroalditols and Deoxy/Amino Substituted Analogues. Nucleosides, Nucleotides & Nucleic Acids, 19(5-6), 717-732. Available from: [Link]
-
Gui, R., & Li, C.-J. (2023). Regiospecific deoxygenative deuteration of ketones via HOME chemistry. Organic Chemistry Frontiers, 10(7), 1775-1780. Available from: [Link]
-
Deuterium metabolic imaging at ultra-high field. Available from: [Link]
-
Fructose - the NIST WebBook. Available from: [Link]
-
The preparation and characterization of some Amadori compounds (1-amino-1-deoxy-D-fructose derivatives) derived from a series of aliphatic omega-amino acids - PubMed. Available from: [Link]
-
D-Fructose: Structure, Production, and Applications in Science and Industry. (2025). Available from: [Link]
-
Novel formal synthesis of stereospecifically C-6 deuterated D-glucose employing configurationally stable alkoxymethyllithiums | Request PDF. Available from: [Link]
-
Organocatalytic Deuteration Induced by the Dynamic Covalent Interaction of Imidazolium Cations with Ketones | Request PDF. Available from: [Link]
-
Dills Jr, W. L., & Meyer, W. L. (1976). Studies of 1-deoxy-D-fructose, 1-deoxy-D-glucitol, and 1-deoxy-D-minnitol as antimetabolites. Biochemistry, 15(20), 4506-4512. Available from: [Link]
-
Zang, H., et al. (2015). Iron-Catalyzed Reductive Deuteration of Ketones and Imines. Organic Letters, 17(12), 3074-3077. Available from: [Link]
-
GM, J., et al. (2021). Ruthenium‐Catalyzed Deuteration of Aromatic Carbonyl Compounds with a Catalytic Transient Directing Group. Chemistry – A European Journal, 27(33), 9768-9773. Available from: [Link]
-
13 C-NMR chemical shifts (ppm) of three forms of fructose in deuterated... - ResearchGate. Available from: [Link]
-
Li, Z., et al. (2022). Site-specific and Degree-controlled Alkyl Deuteration via Cu-catalyzed Redox-neutral Deacylation. PMC. Available from: [Link]
-
Mass spectra of fructose and sucrose with 100 and 150 V cone voltage. - ResearchGate. Available from: [Link]
-
An efficient procedure for synthesis of fructose derivatives | Request PDF. Available from: [Link]
-
Pepi, F., et al. (2020). Identification of D‐Fructose Dehydration Products by Infrared Multiphoton Dissociation Mass Spectrometry: The Spectral Signature of An Elusive 5‐Hydroxymethylfurfural Isomer. ChemistryOpen, 9(1), 10-15. Available from: [Link]
-
ChemInform Abstract: Stereoselective Preparation of Deuterium-Labeled Sugars: (6R)-(6-2H1)-N-Acetylglucosamine Derivatives | Request PDF. Available from: [Link]
- GB949293A - Process for the preparation of d-fructose - Google Patents.
- US3256270A - Process for the manufacture of d-fructose - Google Patents.
-
Synthesis of 1-Deoxymannojirimycin from d-Fructose using the Mitsunobu Reaction. (2022). PubMed. Available from: [Link]
-
SUCROSE, D-FRUCTOSE and D-GLUCOSE - LIBIOS. Available from: [Link]
Sources
- 1. D-Fructose: Structure, Production, and Applications in Science and Industry - Amerigo Scientific [amerigoscientific.com]
- 2. Frontiers | Glucose versus fructose metabolism in the liver measured with deuterium metabolic imaging [frontiersin.org]
- 3. Glucose versus fructose metabolism in the liver measured with deuterium metabolic imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nottingham.ac.uk [nottingham.ac.uk]
- 6. Observation of the keto tautomer of D-fructose in D2O using 1H NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. D-Fructose | C6H12O6 | CID 2723872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Studies of 1-deoxy-D-fructose, 1-deoxy-D-glucitol, and 1-deoxy-D-minnitol as antimetabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. [6,6′-2H2] fructose as a deuterium metabolic imaging probe in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemistry.uoc.gr [chemistry.uoc.gr]
- 13. researchgate.net [researchgate.net]
- 14. Identification of D‐Fructose Dehydration Products by Infrared Multiphoton Dissociation Mass Spectrometry: The Spectral Signature of An Elusive 5‐Hydroxymethylfurfural Isomer - PMC [pmc.ncbi.nlm.nih.gov]
